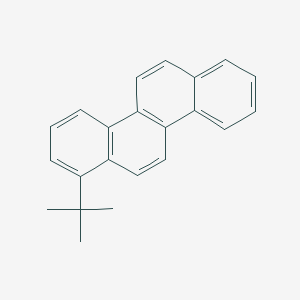
1-Tert-butylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butylchrysene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a chrysene backbone substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tert-butylchrysene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of chrysene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butylchrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl chrysene quinone.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Tert-butyl chrysene quinone.
Reduction: Dihydro-1-tert-butylchrysene.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Tert-butylchrysene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a probe for studying biological processes involving aromatic hydrocarbons.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-tert-butylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparación Con Compuestos Similares
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Tert-butyl naphthalene: A naphthalene derivative with a tert-butyl group.
Tert-butyl anthracene: An anthracene derivative with a tert-butyl group.
Uniqueness: 1-Tert-butylchrysene is unique due to its chrysene backbone, which provides distinct chemical and physical properties compared to other tert-butyl-substituted aromatic hydrocarbons
Propiedades
Número CAS |
582300-44-5 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-tert-butylchrysene |
InChI |
InChI=1S/C22H20/c1-22(2,3)21-10-6-9-17-19-12-11-15-7-4-5-8-16(15)18(19)13-14-20(17)21/h4-14H,1-3H3 |
Clave InChI |
VXCOWUFLHZHJHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



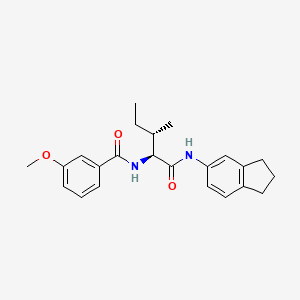
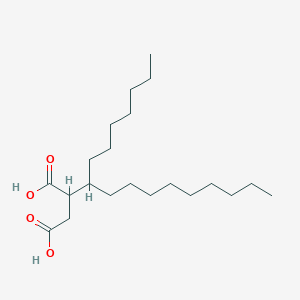
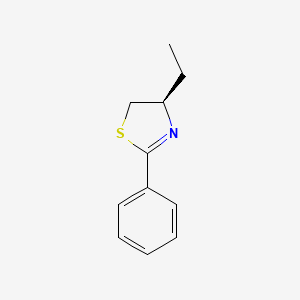
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
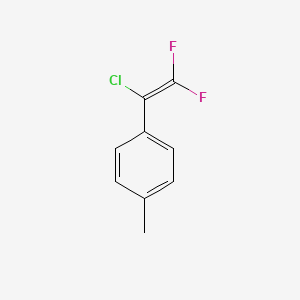
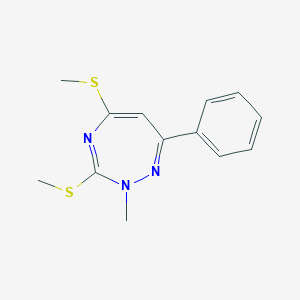
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
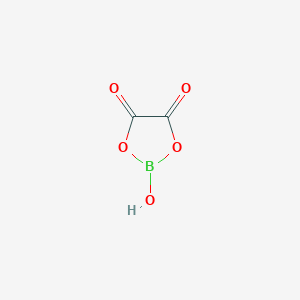

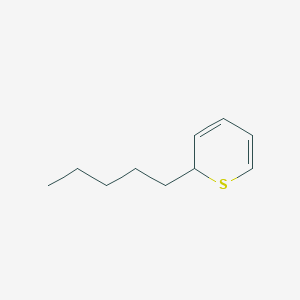

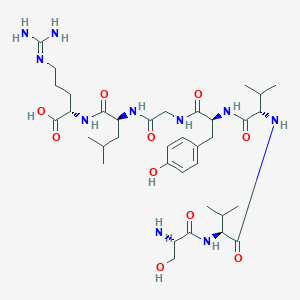
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
